2-bromo-2'-methoxy-1,1'-Biphenyl
Overview
Description
2-Bromo-2’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H11BrO. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by a bromine atom and another by a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-2’-methoxy-1,1’-biphenyl typically involves the bromination of 2’-methoxy-1,1’-biphenyl. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 2-bromo-2’-methoxy-1,1’-biphenyl may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups can be synthesized.
Scientific Research Applications
2-Bromo-2’-methoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 2-bromo-2’-methoxy-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom, making it a good leaving group for substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl derivative and the coupling partner .
Comparison with Similar Compounds
2-Bromobiphenyl: Lacks the methoxy group, making it less versatile in certain reactions.
2-Bromoanisole: Contains a methoxy group on a single benzene ring, differing in reactivity and applications.
Uniqueness: 2-Bromo-2’-methoxy-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-(2-methoxyphenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQLWMUDNQIIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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